molecular formula C11H9F3N2O2 B1403871 Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1507136-09-5

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1403871
M. Wt: 258.2 g/mol
InChI Key: KVIFAOLNQUIVLP-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be analyzed using various techniques. The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Novel Pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones

    • Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate was explored as a synthon for creating fused triazines with potential biological activity. The process involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to the development of novel pyridoimidazo triazinones (Zamora et al., 2004).
  • Regioselective C–H Trifluoromethylation of Imidazo[1,2-a]pyridines

    • A transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines was performed under mild conditions. This method, using anthraquinone-2-carboxylic acid as a photo-organocatalyst and Langlois reagent as the trifluoromethylating agent, allowed for the direct regioselective functionalization of imidazo[1,2-a]pyridines, leading to various 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019).

Biological and Catalytic Activities

  • Synthesis and Antimicrobial Activity of Imidazo-[1,2-a]pyridine-2- carboxylic Acid Derivatives

    • Imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters were synthesized and their derivatives were tested for antimicrobial activity, demonstrating the potential biological applications of these compounds (Turan-Zitouni, Blache, & Güven, 2001).
  • Evaluation of Catalytic Activity in Oxidation Reactions

    • Ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate and other imidazolo[1,2-a]pyridine derivatives were synthesized and evaluated for their catalytic activities. They were found effective in catalyzing the oxidation of catechol to o-quinone, suggesting their utility in catalytic processes (Saddik et al., 2012).
  • Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

    • N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties were synthesized and exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Li et al., 2020).

properties

IUPAC Name

ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIFAOLNQUIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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